2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4/c1-32-25-16-15-23(28-29-25)18-7-11-21(12-8-18)27-24(30)17-33-22-13-9-20(10-14-22)26(31)19-5-3-2-4-6-19/h2-16H,17H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPCYOKMVDLLIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide, also known as Nedisertib, is DNA activated protein kinase (DNA-PK) . DNA-PK is a key enzyme involved in the repair of DNA double-strand breaks (DSBs), and it plays a crucial role in maintaining genomic stability.
Mode of Action
Nedisertib acts as a potent and selective inhibitor of DNA-PK. It binds to the kinase domain of DNA-PK, thereby inhibiting its catalytic activity. This inhibition prevents the repair of DSBs through the non-homologous end joining (NHEJ) pathway, a major pathway for repairing DSBs in cells.
Biochemical Pathways
By inhibiting DNA-PK, Nedisertib disrupts the NHEJ pathway, leading to an accumulation of DSBs. The persistence of these DSBs can cause cell cycle arrest and eventually lead to cell death, particularly in cancer cells that rely heavily on the NHEJ pathway for survival.
Result of Action
The inhibition of DNA-PK by Nedisertib leads to an increased number of persistent DSBs in cancer cells. This can sensitize cancer cells to treatments like ionizing radiation (IR) and other DSB-inducing agents, enhancing their effectiveness. In preclinical studies, Nedisertib has been shown to potentiate the antitumor activity of IR, leading to complete tumor regression at non-toxic doses.
Biological Activity
2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 420.47 g/mol. The compound features a benzoyl group and a methoxypyridazine moiety, which are crucial for its biological activity.
Research indicates that compounds similar to this compound may exhibit diverse biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : Many derivatives in this chemical class act as inhibitors of specific enzymes involved in disease pathways, such as kinases or proteases.
- Modulation of Cell Signaling Pathways : These compounds can influence signaling pathways critical for cell proliferation and apoptosis, potentially leading to therapeutic effects in cancer treatment.
- Antioxidant Properties : Some studies suggest that similar compounds possess antioxidant properties, helping to mitigate oxidative stress in cells.
Anticancer Activity
A significant area of research has focused on the anticancer potential of related compounds. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The mechanism often involves the activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2 .
Inhibitory Effects on Osteoclastogenesis
Another notable biological activity is the inhibition of osteoclastogenesis. Research on related compounds has demonstrated that they can effectively suppress the formation and activity of osteoclasts, which are responsible for bone resorption. This property is particularly valuable in treating osteoporosis and other bone-related disorders .
Study 1: Anticancer Efficacy
In a study assessing the cytotoxic effects of various acetamide derivatives, it was found that this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value indicating effective cell death at low concentrations. The study highlighted the compound's ability to activate apoptotic pathways, making it a candidate for further development as an anticancer agent .
Study 2: Osteoclast Inhibition
Another research effort explored the effects of similar acetamides on osteoclast differentiation. The findings suggested that these compounds could modulate key signaling pathways involved in osteoclastogenesis, thereby preventing bone loss in vivo models. This positions them as potential therapeutic agents for conditions such as osteoporosis .
Data Table: Summary of Biological Activities
Scientific Research Applications
Potential Applications
The potential applications of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide are diverse:
- Medicinal Chemistry: Due to its unique structural features, the compound is being explored for potential use in developing new therapeutic agents.
- Anticancer Properties: Preliminary studies suggest that it exhibits significant biological activity, particularly in the realm of anticancer properties.
- Antimicrobial Properties: Preliminary studies suggest that it exhibits significant biological activity, particularly in the realm of antimicrobial properties.
Interaction Studies
Interaction studies are crucial for understanding how 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide affects biological systems. Preliminary investigations may focus on:
- Quantifying interactions
- Biological effects
Such studies often employ techniques like molecular docking simulations and in vitro assays to quantify interactions and biological effects.
Structural Comparison
Several compounds share structural features with 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-4-yl)thiazolidin-3-yl)acetamide | Isoindoline and thiazolidine | Anticonvulsant activity |
| 1,2,4-Triazole derivatives | Triazole ring system | Antimicrobial and anticancer properties |
| Thiazole-based compounds | Thiazole ring with various substitutions | Antimicrobial properties |
Comparison with Similar Compounds
Pharmacological Activity
- Analgesic/Anti-nociceptive Activity: Compound 37 (piperazinylsulfonylphenylacetamide) demonstrated anti-hypernociceptive effects comparable to paracetamol, suggesting that sulfonamide and piperazine substitutions enhance activity in pain models . The target compound lacks direct sulfonamide groups but includes a benzoylphenoxy group, which may confer distinct receptor-binding properties.
- The target compound’s pyridazinyl group may similarly modulate enzymatic activity but requires empirical validation.
- Structural Flexibility : The ethoxyphenyl-pyridazinyl analog (CAS 941983-30-8) highlights the importance of alkoxy groups (e.g., methoxy, ethoxy) in optimizing pharmacokinetics, as these groups influence solubility and metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
